4-Methyl-6-phenyl-3-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine
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Overview
Description
4-Methyl-6-phenyl-3-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine is a heterocyclic compound that contains a pyridazine ring substituted with a methyl group, a phenyl group, and a pyrazinyl-piperazine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-phenyl-3-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.
Substitution Reactions:
Formation of the Pyrazinyl-Piperazine Moiety: The pyrazinyl-piperazine moiety can be synthesized by reacting pyrazine with piperazine under suitable conditions, followed by coupling with the pyridazine core.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and solvent systems that favor the desired reactions.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-phenyl-3-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyridazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or Friedel-Crafts acylation for introducing acyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine N-oxides, while reduction may produce partially or fully reduced derivatives.
Scientific Research Applications
4-Methyl-6-phenyl-3-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as an antimicrobial, anti-inflammatory, or anticancer agent.
Chemical Biology: The compound is utilized in chemical biology to probe the mechanisms of action of related compounds and to develop new chemical probes.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-Methyl-6-phenyl-3-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit a key enzyme in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs.
Pyrazine Derivatives: Compounds containing pyrazine rings, such as pyrazinamide.
Piperazine Derivatives: Compounds with piperazine moieties, such as imatinib.
Uniqueness
4-Methyl-6-phenyl-3-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine is unique due to its specific combination of functional groups and its potential biological activities. The presence of the pyrazinyl-piperazine moiety distinguishes it from other pyridazine derivatives and may confer unique pharmacological properties.
Properties
CAS No. |
923951-04-6 |
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Molecular Formula |
C19H20N6 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
4-methyl-6-phenyl-3-(4-pyrazin-2-ylpiperazin-1-yl)pyridazine |
InChI |
InChI=1S/C19H20N6/c1-15-13-17(16-5-3-2-4-6-16)22-23-19(15)25-11-9-24(10-12-25)18-14-20-7-8-21-18/h2-8,13-14H,9-12H2,1H3 |
InChI Key |
FJVDJIRLLNXHDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN=C1N2CCN(CC2)C3=NC=CN=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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